Propyl methanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of methanesulfonate derivatives can involve various strategies. For instance, the synthesis of bis(4-methylphenylsulfonimidoyl)methane, a compound related to propyl methanesulfonate, is described with two different synthetic routes, leading to either racemic or enantiomerically pure compounds . This highlights the versatility in the synthesis of methanesulfonate derivatives, which could be applicable to the synthesis of propyl methanesulfonate.
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives is crucial for their reactivity. For example, the crystal structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane shows intermolecular CH…O interactions, which are significant in the formation of hydrogen-bonded complexes with strong organic bases . This suggests that the molecular structure of propyl methanesulfonate would also play a key role in its chemical behavior.
Chemical Reactions Analysis
Methanesulfonate derivatives participate in a variety of chemical reactions. Methanetrisulfonic acid, a related compound, is an effective catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, with applications in vitamin E synthesis . Similarly, methanesulfonic acid is used in the reductive ring-opening of O-benzylidene acetals . These examples demonstrate the broad reactivity of methanesulfonate derivatives, which could extend to propyl methanesulfonate.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonate derivatives are influenced by their strong acidic nature. Methanesulfonic acid is a stable strong acid and plays a significant role in the biogeochemical cycling of sulfur . The stability and acidity of methanesulfonate derivatives are important for their use in various chemical processes and could be relevant to the properties of propyl methanesulfonate.
Scientific Research Applications
"Greener" Friedel-Crafts Acylations
Methanesulfonic anhydride is used for promoting Friedel-Crafts acylation, a key reaction in organic chemistry, to synthesize aryl ketones. This process is notable for producing minimal waste and not requiring metallic or halogenated components, making it more environmentally friendly (Wilkinson, 2011).
Electrochemical Performance in Batteries
Propargyl methanesulfonate (PMS) has been studied as an electrolyte additive to enhance the interfacial performance between electrolyte and lithium titanate (Li4Ti5O12, LTO) electrodes in batteries. PMS is found to improve cyclability and creates a solid electrolyte interface, contributing to better battery performance (Wang et al., 2017).
Catalyst in Esterification
Copper methanesulfonate is utilized as a catalyst in the esterification of carboxylic acids with alcohols. Its advantages include easy recovery and excellent reusability, making it a more efficient choice compared to traditional Lewis acid catalysts (Jiang, 2005).
Genotoxicity Assessment
Methanesulfonic acid esters, including propyl methanesulfonate, are evaluated for genotoxic effects using in vitro methods such as the Ames mutagenicity test and the micronucleus test. This research is crucial in understanding the potential health risks associated with these compounds (Glowienke et al., 2005).
Biomass Conversion
Methanesulfonic acid (MSA) is compared with sulfuric acid for converting glucose and xylose mixtures into levulinic acid and furfural. MSA presents a viable alternative due to minimal corrosion and disposal issues, making it suitable for industrial biomass conversion processes (Rackemann et al., 2014).
Catalysis in Glycosylation
Glycosyl methanesulfonates are used in regio- and stereoselective couplings with various acceptors, catalyzed by diarylborinic acid. This method is important in the field of carbohydrate chemistry, enabling the synthesis of complex sugars under mild conditions (D’Angelo & Taylor, 2016).
Alkylation in Organic Synthesis
Methanesulfonic acid (MSA) is used as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating an environmentally benign alkylation route. This method highlights MSA's role in facilitating organic synthesis with reduced environmental impact (Luong et al., 2004).
Protection of Phenols
Methanesulfonic acid has been shown to be an effective protecting group for phenols. A mild protocol for the chemoselective deprotection of aryl methanesulfonates is developed, expanding the utility of methanesulfonate in organic synthesis (Ritter et al., 2004).
Safety And Hazards
properties
IUPAC Name |
propyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKORSYDQYFVQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031770 | |
Record name | Propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl methanesulfonate | |
CAS RN |
1912-31-8 | |
Record name | Propyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-propyl methane sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M6NKT0B5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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